2-Carboxy-2-hydroxy-8-carboxychromene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8O6 |
|---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
2-hydroxychromene-2,8-dicarboxylic acid |
InChI |
InChI=1S/C11H8O6/c12-9(13)7-3-1-2-6-4-5-11(16,10(14)15)17-8(6)7/h1-5,16H,(H,12,13)(H,14,15) |
InChI Key |
QTUUVCOZQOTVCR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC(C=C2)(C(=O)O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC(C=C2)(C(=O)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for 2 Carboxy 2 Hydroxy 8 Carboxychromene
Identification of Biological Systems and Environmental Niches
Despite comprehensive searches of scientific literature, no specific biological systems or environmental niches have been identified as natural sources of 2-Carboxy-2-hydroxy-8-carboxychromene. There is currently no documented evidence of this compound being produced by plants, fungi, bacteria, or any other organisms. Similarly, its presence has not been reported in soil, water, or atmospheric samples. The IUPAC name for this compound is 2-hydroxychromene-2,8-dicarboxylic acid.
| Biological System/Environmental Niche | Presence of this compound |
| Plants | Not Reported |
| Fungi | Not Reported |
| Bacteria | Not Reported |
| Marine Organisms | Not Reported |
| Soil | Not Reported |
| Water | Not Reported |
| Atmosphere | Not Reported |
Advanced Chromatographic Techniques for Isolation from Complex Biological Matrices
Given the absence of known natural sources, no specific advanced chromatographic techniques have been developed or validated for the isolation of this compound from complex biological matrices. In theory, a combination of chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) could be adapted for its separation and identification, should a natural source be discovered. However, without a known matrix containing the compound, the development of such methods remains hypothetical.
Optimization of Extraction and Purification Protocols for Academic Research Purposes
As with isolation techniques, there are no established and optimized extraction and purification protocols for this compound for academic research purposes. The development of such protocols is contingent on the future discovery of a natural source of the compound. General principles of natural product extraction, which involve the selection of appropriate solvents and purification steps based on the compound's polarity and stability, would need to be empirically determined.
Chemical Synthesis and Derivatization Strategies for 2 Carboxy 2 Hydroxy 8 Carboxychromene and Its Analogs
Total Synthesis Approaches to 2-Carboxy-2-hydroxy-8-carboxychromene
A total synthesis of this compound, a compound with a complex substitution pattern, has not been explicitly detailed in the current body of scientific literature. However, a plausible synthetic route can be conceptualized by drawing upon established methodologies for the synthesis of the chromene core and the introduction of specific functional groups.
A hypothetical retrosynthetic analysis of this compound suggests that the molecule can be disconnected to reveal more readily available starting materials. The primary disconnection would involve the chromene ring itself. A common and effective method for the formation of the chromene scaffold is the reaction between a salicylaldehyde (B1680747) derivative and a suitable three-carbon component. nih.gov
Further disconnection of the functional groups leads to a key intermediate, a substituted salicylaldehyde. The carboxyl group at the C8 position could be introduced via an ortho-carboxylation of a corresponding phenol (B47542), a transformation that can be achieved through methods like the Kolbe-Schmitt reaction. nih.govwikipedia.orgbyjus.com The challenging 2-carboxy-2-hydroxy functionality could potentially be installed late in the synthesis, for instance, through oxidation of a precursor bearing a different substituent at the C2 position.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Intermediates | Starting Materials |
| This compound | 8-Carboxychromene-2-carboxylic acid | Substituted Salicylaldehyde |
| 2-Hydroxy-8-carboxychromene | Phenol | |
| Three-carbon synthon (e.g., pyruvate (B1213749) derivative) |
The construction of the chromene core often involves a cyclization reaction that can be controlled to achieve specific regioselectivity. For instance, the Pechmann condensation, a classic method for coumarin (B35378) synthesis, can be adapted for chromene synthesis under specific conditions. sathyabama.ac.inwikipedia.org Organocatalytic methods, such as those employing tandem oxa-Michael-aldol reactions, have also emerged as powerful tools for the enantioselective synthesis of chiral chromenes. beilstein-journals.org
The regioselective introduction of the carboxyl group at the C8 position is a critical step. The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion with carbon dioxide, typically favors ortho-substitution, making it a suitable method for introducing the C8-carboxyl group onto a phenolic precursor. nih.govwikipedia.orglscollege.ac.in Biocatalytic approaches using benzoic acid decarboxylases have also been shown to achieve highly regioselective ortho-carboxylation of phenols. rsc.orgacs.orgresearchgate.net
The stereoselective synthesis of the 2-hydroxy group presents a significant challenge. Diastereoselective methods for the synthesis of related tetrahydrochromen-4-ones have been reported, suggesting that stereocontrol is achievable in chromene systems. beilstein-journals.orgbohrium.com The introduction of the hydroxyl and carboxyl groups at the C2 position would likely require a multi-step sequence, possibly involving an asymmetric oxidation or hydroxylation of a C2-substituted chromene precursor.
Given the absence of a direct reported synthesis, the development of novel reaction methodologies is crucial. A potential forward synthesis could commence with a substituted phenol.
Proposed Synthetic Sequence:
Ortho-Carboxylation: A substituted phenol could undergo a regioselective ortho-carboxylation to introduce the C8-carboxyl group. This could be achieved using a modified Kolbe-Schmitt reaction or a biocatalytic approach for improved selectivity. nih.govrsc.org
Chromene Ring Formation: The resulting salicylic (B10762653) acid derivative could then be condensed with a suitable three-carbon synthon to form the chromene ring. An oxa-Michael addition followed by intramolecular cyclization is a plausible strategy. beilstein-journals.orgmdpi.comresearchgate.net This would likely yield a chromene with a precursor functional group at the C2 position, for example, an ester or a nitrile.
Functionalization at C2: The final and most challenging step would be the conversion of the C2 precursor to the desired 2-carboxy-2-hydroxy functionality. This might involve a sequence of hydrolysis of the ester or nitrile to a carboxylic acid, followed by a stereoselective alpha-hydroxylation.
| Transformation | Reagent/Catalyst | Rationale |
| Ortho-Carboxylation of Phenol | NaOH, CO2 (Kolbe-Schmitt) | Classic method for ortho-carboxylation. wikipedia.orgjk-sci.com |
| Benzoic acid decarboxylase | High regioselectivity under mild conditions. rsc.orgacs.org | |
| Chromene Ring Formation | Salicylaldehyde + α,β-unsaturated carbonyl (Oxa-Michael) | Versatile method for chromene synthesis. beilstein-journals.orgmdpi.com |
| Salicylaldehyde + Pyruvate derivative | Direct introduction of a C2-carboxy precursor. | |
| C2-Hydroxylation | Asymmetric dihydroxylation reagents | Potential for stereocontrol. |
Semi-Synthetic Modifications of Naturally Occurring Chromene Scaffolds towards this compound
An alternative to total synthesis is the semi-synthetic modification of naturally occurring chromene-containing compounds. Many natural products, such as certain flavonoids and tocopherols, possess the chromene core. nih.gov These could serve as starting materials for the synthesis of this compound.
This approach would involve the selective functionalization of the existing chromene scaffold. For example, a naturally occurring chromene could be subjected to regioselective oxidation and carboxylation reactions to introduce the desired functional groups. The feasibility of this approach would depend heavily on the specific structure and reactivity of the chosen natural product precursor.
Synthesis of Structurally Related Analogs and Derivatives of this compound for Research Applications
The synthesis of structurally related analogs and derivatives is crucial for exploring the structure-activity relationships of this compound in various research applications. Synthetic strategies can be adapted to introduce a variety of substituents on the chromene ring.
For instance, by starting with different substituted salicylaldehydes or phenols, analogs with diverse substitution patterns on the aromatic ring can be prepared. nih.gov The functional groups at the C2 and C8 positions can also be modified. For example, the carboxyl groups could be converted to esters, amides, or other functional groups to probe their importance for biological activity.
| Analog Type | Modification | Potential Precursor |
| Aromatic Ring Substituted | Halogen, alkyl, or alkoxy groups | Substituted Salicylaldehyde |
| C8-Functional Group Modified | Ester, Amide | 8-Carboxychromene intermediate |
| C2-Functional Group Modified | Ester, Amide | 2-Carboxychromene intermediate |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. researchgate.net For the synthesis of this compound, several green chemistry approaches could be considered.
The use of biocatalysis for the regioselective carboxylation of the phenolic precursor offers a green alternative to traditional methods that often require harsh conditions. rsc.orgacs.orgresearchgate.net Multicomponent reactions, which allow for the formation of the chromene ring in a single step from multiple starting materials, improve atom economy and reduce waste. nih.govoiccpress.com The use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst systems that can be recycled are also key aspects of a green synthetic strategy. rsc.orgnih.gov
| Green Chemistry Principle | Application in Synthesis |
| Use of Renewable Feedstocks | Starting from natural chromene derivatives. |
| Atom Economy | Multicomponent reactions for chromene synthesis. nih.gov |
| Use of Safer Solvents | Water or ethanol as reaction media. rsc.org |
| Use of Catalysis | Biocatalysis for regioselective carboxylation. rsc.orgacs.org |
Chemical Reactivity and Transformation Studies of 2 Carboxy 2 Hydroxy 8 Carboxychromene
Oxidation and Reduction Chemistry of the Chromene Moiety and Carboxylic Acid Functions
The redox chemistry of 2-Carboxy-2-hydroxy-8-carboxychromene involves potential transformations at both the heterocyclic chromene ring and the appended functional groups. The chromene system, along with the α-hydroxy acid and aromatic carboxylic acid, presents multiple sites for electrochemical activity.
Detailed Research Findings:
Electrochemical studies on various substituted chromene derivatives have been conducted using techniques like cyclic voltammetry. scispace.combenthamopenarchives.comtandfonline.com These investigations reveal that the chromene scaffold is electroactive. Generally, the oxidation of chromene derivatives is an irreversible process that occurs via a single one-electron transfer, often leading to the formation of dimerized products (bis-compounds). scispace.combenthamopenarchives.com Conversely, the reduction typically proceeds through an irreversible two-electron process, resulting in the saturation of a double bond or a carbonyl group within the structure. scispace.combenthamopenarchives.com
The presence of substituents significantly impacts the redox potentials. scispace.com While specific data for this compound is not available, the electron-withdrawing nature of the two carboxylic acid groups would be expected to make oxidation more difficult (occur at a higher potential) and reduction easier compared to an unsubstituted chromene.
The α-hydroxy acid moiety at the C2 position is also a site for oxidation. Enzymatic oxidation of (S)-2-hydroxy carboxylic acids to the corresponding 2-keto acids is a known transformation, catalyzed by enzymes like glycolate (B3277807) oxidase. nih.gov Chemical oxidation could potentially achieve a similar transformation, converting the secondary alcohol into a ketone. The carboxylic acid groups themselves are generally resistant to further oxidation under mild conditions but can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride, although this would also likely affect other parts of the molecule.
| Redox Process | Affected Moiety | General Observation in Related Chromenes | Expected Product Type |
|---|---|---|---|
| Oxidation | Chromene Ring | Single irreversible one-electron process. scispace.com | Dimer (Bis-compound) |
| Reduction | Chromene Ring | Single irreversible two-electron process. benthamopenarchives.com | Saturated ring system |
| Oxidation | C2-Hydroxyl Group | Conversion of α-hydroxy acid to α-keto acid. nih.gov | 2-Carboxy-2-oxo-8-carboxychromene |
| Reduction | Carboxylic Acid Groups | Reduction to primary alcohols. | Dihydroxymethyl derivative |
Esterification, Amidation, and Decarboxylation Reactions of this compound
The two carboxylic acid groups in this compound are primary sites for nucleophilic acyl substitution reactions, such as esterification and amidation. These reactions are fundamental for creating derivatives with modified properties.
Detailed Research Findings:
Esterification and Amidation: Carboxylic acids are readily converted to esters and amides. nih.govmdpi.com Direct amidation of carboxylic acids with amines is a common and vital reaction in organic synthesis, often facilitated by coupling agents or by the removal of water to drive the equilibrium. lookchemmall.combohrium.comencyclopedia.pub Similarly, esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For a molecule like this compound, selective functionalization of one carboxylic acid over the other could be challenging without specific protecting group strategies, as the reactivity of the aromatic C8-carboxyl and the aliphatic C2-carboxyl groups may be different. The functionalization of chromone (B188151) carboxylic acids makes them versatile synthons for developing new chemical entities. nih.gov
Decarboxylation: The loss of carbon dioxide from a carboxylic acid is known as decarboxylation. This reaction is most facile for β-keto acids and malonic acids, which can form a stable enol intermediate via a cyclic transition state. masterorganicchemistry.com this compound is not a β-keto acid. However, the α-hydroxy acid at C2 could potentially undergo dehydration to form an α,β-unsaturated carboxylic acid, which might then be susceptible to decarboxylation under certain conditions. Direct decarboxylation of the C2-carboxyl group or the C8-carboxyl group would likely require harsh thermal conditions.
| Reaction | Reagents | Expected Product | Notes |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Dimethyl ester derivative | A standard reaction for carboxylic acids. nih.gov |
| Amidation | Amine, Coupling Agent | Diamide derivative | A fundamental transformation in organic synthesis. mdpi.combohrium.com |
| Decarboxylation | Heat | Chromene with one or zero carboxyl groups | Not expected to be facile under mild conditions due to molecular structure. masterorganicchemistry.com |
Acid- and Base-Catalyzed Transformations of this compound
The presence of acidic protons (from carboxylic and hydroxyl groups) and basic sites (the pyran oxygen) makes this compound susceptible to transformations under both acidic and basic conditions.
Detailed Research Findings:
Base-Catalyzed Reactions: In the presence of a base, the acidic protons of the carboxylic acid and hydroxyl groups will be removed to form carboxylates and an alkoxide. This increases the molecule's water solubility and can activate it for certain reactions. Base catalysis is widely used in the synthesis of functionalized chromenes, such as 2-amino-4H-chromenes, by promoting condensation reactions. oiccpress.comnih.gov For the target molecule, a strong base could potentially induce more profound structural changes, such as ring-opening of the pyran moiety, particularly upon heating.
Acid-Catalyzed Reactions: Under acidic conditions, the pyran oxygen can be protonated, making the C2 carbon more electrophilic. This can facilitate the opening of the pyran ring. Additionally, acid catalysis can promote the dehydration of the C2-hydroxyl group, leading to the formation of a double bond within the pyran ring (a chromene-2-carboxylic acid derivative). Such reactions are common for hemiacetals and tertiary alcohols.
| Condition | Potential Transformation | Plausible Mechanism | Supporting Principle |
|---|---|---|---|
| Acid-Catalyzed | Dehydration | Protonation of C2-OH, loss of water, deprotonation to form C=C bond. | E1 elimination mechanism for tertiary alcohols. |
| Acid-Catalyzed | Pyran Ring Opening | Protonation of pyran oxygen, nucleophilic attack at C2. | Reactivity of hemiacetals under acidic conditions. |
| Base-Catalyzed | Deprotonation | Abstraction of acidic protons from -COOH and -OH groups. | Standard acid-base chemistry. |
| Base-Catalyzed | Pyran Ring Opening | Deprotonation followed by rearrangement. | General base-catalyzed transformations of heterocyclic compounds. researchgate.netmsu.edu |
Photochemical Reactivity of this compound
Chromene derivatives are well-known for their photochemical properties, particularly photochromism. This phenomenon involves a reversible transformation between two forms having different absorption spectra upon exposure to electromagnetic radiation.
Detailed Research Findings:
The characteristic photochemical reaction of 2H-chromenes is the light-induced cleavage of the C-O bond in the pyran ring. researchgate.net This generates a planar, colored, open-ring isomer known as a merocyanine (B1260669). ineosopen.org The system can then revert to the colorless closed-ring chromene form thermally or by irradiation with light of a different wavelength.
For this compound, irradiation with UV light would be expected to induce this C-O bond cleavage. The resulting merocyanine structure would have an extended π-conjugated system, leading to strong absorption in the visible spectrum and thus appearing colored. The specific color and the kinetics of the ring-opening and closing reactions are highly dependent on the substituents on the chromene ring. The electron-withdrawing carboxylic acid groups and the hydroxyl group at C2 would influence the electronic structure of both the closed and open forms, thereby modulating the photochromic properties. ineosopen.org In some cases, photochemical reactions can also be employed for synthesis, such as the photocatalyzed radical cyclization to form 6H-benzo[c]chromene scaffolds. nih.gov
Studies on the Chemical Stability and Degradation Pathways of this compound in Research Environments
The stability of this compound in a research setting is governed by its susceptibility to the chemical transformations outlined previously. Factors such as pH, light exposure, temperature, and the presence of oxidizing or reducing agents can lead to its degradation.
Potential Degradation Pathways:
Hydrolytic Instability: The hemiacetal-like structure at C2 may be prone to hydrolysis, especially under acidic or basic conditions, leading to the opening of the pyran ring. This would result in a complete loss of the chromene scaffold.
Oxidative Degradation: The chromene ring and the C2-hydroxyl group are susceptible to oxidation. Exposure to air and light, or to chemical oxidants, could lead to the formation of oxidized byproducts, potentially altering the compound's integrity.
Photodegradation: While the photochromic ring-opening can be reversible, prolonged exposure to high-intensity light can lead to irreversible side reactions and the formation of photoproducts, causing degradation of the parent compound. researchgate.net
Thermal Degradation: At elevated temperatures, decarboxylation, though not expected to be easy, could become a significant degradation pathway. Other thermally induced rearrangements or eliminations (e.g., dehydration) could also occur.
The use of natural base catalysts in aqueous media for synthesizing chromene derivatives highlights that the chromene scaffold can be stable under specific basic conditions at ambient temperature. oiccpress.com However, stability is highly dependent on the specific substitution pattern and the reaction environment.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Carboxy 2 Hydroxy 8 Carboxychromene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), a complete structural assignment for 2-Carboxy-2-hydroxy-8-carboxychromene can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the benzene (B151609) ring, the vinyl protons of the pyran ring, and the hydroxyl proton. The chemical shifts (δ) are influenced by electron-donating or withdrawing groups, and the coupling constants (J) reveal the spatial relationship between neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The chromene core, the two carboxylic acid groups, and the hydroxyl-bearing quaternary carbon (C2) would all produce unique signals. The chemical shifts are indicative of the carbon's hybridization and local electronic environment. For instance, the carbonyl carbons of the carboxylic acid groups are expected to resonate at a significantly downfield position (typically 160-185 ppm).
While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure and data from analogous chromene-carboxylic acid compounds.
Expected ¹H and ¹³C NMR Chemical Shifts
Advanced Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS, using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₈O₆), the expected exact mass is 236.0321 Da. nih.gov Any deviation from this value in an experimental measurement would be in the parts-per-million (ppm) range, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern of this compound would likely involve characteristic losses of small neutral molecules such as H₂O, CO, and CO₂ from the hydroxyl and carboxyl groups. The fragmentation of the chromene ring itself can also provide confirmatory structural data. Analyzing these fragmentation pathways helps to piece together the molecular structure, corroborating NMR data. escholarship.orgchemrxiv.org
Predicted Fragmentation Pattern
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the functional groups within a molecule. nih.govmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies. For this compound, strong, broad absorption would be expected for the O-H stretch of the carboxylic acid groups (around 2500-3300 cm⁻¹) and the tertiary alcohol (around 3200-3600 cm⁻¹). Sharp, intense peaks corresponding to the C=O stretch of the carboxylic acids would appear around 1700-1730 cm⁻¹. The C=C stretching of the aromatic and pyran rings would be visible in the 1450-1650 cm⁻¹ region, and C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ fingerprint region. researchgate.net
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Therefore, non-polar bonds like the C=C bonds in the aromatic ring often produce strong Raman signals, whereas the O-H and C=O groups that are strong in the IR spectrum are typically weaker in the Raman spectrum. This complementarity is useful for confirming the presence of the aromatic and heterocyclic ring systems. kurouskilab.comresearchgate.net
Characteristic Vibrational Frequencies
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination
The this compound molecule possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques are essential for determining the absolute configuration (R or S) of this stereocenter.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative peaks (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations for both the R and S enantiomers, the absolute configuration can be unambiguously assigned. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information based on the molecule's vibrational transitions. VCD can be particularly powerful as it provides many more spectral bands than ECD, offering a rich source of stereochemical information. Similar to ECD, comparison with theoretical calculations is the primary method for assigning the absolute configuration. nih.gov The combination of ECD and VCD provides a highly reliable method for stereochemical elucidation.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can generate an electron density map from which the positions of all atoms (excluding hydrogens in many cases) can be determined with high precision.
This technique would provide definitive proof of the molecular connectivity of this compound. Furthermore, it would reveal detailed structural parameters, including:
Bond lengths and angles: Confirming the geometry of the chromene ring system and the carboxylic acid groups.
Torsional angles: Describing the conformation of the molecule and the orientation of the substituent groups.
Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonding networks involving the hydroxyl and carboxyl groups, and potential π-π stacking interactions between the aromatic rings. nih.govopenresearchlibrary.org
Analysis of co-crystals, where the target molecule is crystallized with another compound, can also be used to study specific intermolecular interactions and potentially isolate different polymorphic forms. Data from related structures, such as 4-oxo-4H-chromene-3-carboxylic acid, show that the chromone (B188151) ring is essentially planar and that hydrogen bonding and stacking interactions dictate the crystal packing. nih.gov A similar planarity and packing arrangement would be anticipated for the chromene ring of the title compound.
Molecular Mechanisms and Biological Interactions of 2 Carboxy 2 Hydroxy 8 Carboxychromene in Vitro and in Silico Perspectives
Investigation of 2-Carboxy-2-hydroxy-8-carboxychromene as an Enzyme Ligand or Inhibitor in vitro
Detailed in vitro studies to characterize this compound as an enzyme ligand or inhibitor are not well-documented in publicly accessible scientific literature. While the compound's structure suggests potential for interaction with various enzymes, specific experimental evidence is lacking.
Kinetic Characterization of Enzyme-2-Carboxy-2-hydroxy-8-carboxychromene Interactions
Comprehensive kinetic data, such as binding affinity (Kd), inhibition constants (Ki), or Michaelis-Menten parameters (Km, Vmax), for the interaction of this compound with specific enzymes are not available in published research. Such studies would be crucial to understanding the nature and strength of its potential enzymatic interactions.
Identification of Specific Biological Target Enzymes and Proteins for this compound
The primary enzymatic activity associated with this compound is its role as a substrate in an isomerase reaction. Gene Ontology databases identify a "this compound isomerase activity," which catalyzes the conversion of this compound to 2-hydroxy-3-carboxybenzalpyruvate. cau.edu.cnresearchgate.netmit.edu Beyond this specific enzymatic conversion, there is a lack of evidence from in vitro or in silico screening studies identifying other specific biological target enzymes or proteins for this compound.
Receptor Binding and Signaling Pathway Modulation Studies in vitro using this compound
There is no available scientific literature detailing in vitro receptor binding assays for this compound. Consequently, its affinity for any specific receptor and its potential to act as an agonist or antagonist are unknown. Similarly, studies on its ability to modulate specific signaling pathways in vitro have not been reported.
Cellular Pathway Modulation by this compound in Model Microorganisms or Cell Lines (Non-Human Clinical Context)
Research investigating the effects of this compound on cellular pathways in model microorganisms or non-human cell lines is not apparent in the available literature. Studies using techniques such as transcriptomics, proteomics, or metabolomics to elucidate its impact on cellular function have not been published.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives based on Molecular Interactions
No structure-activity relationship (SAR) studies for derivatives of this compound have been reported. SAR studies are essential for understanding how chemical modifications to a parent compound influence its biological activity and would be a valuable area for future research to explore the therapeutic potential of this chemical scaffold.
Computational Chemistry and Theoretical Modeling of 2 Carboxy 2 Hydroxy 8 Carboxychromene
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and potential interactions. For 2-Carboxy-2-hydroxy-8-carboxychromene, such calculations can elucidate its electronic structure, the distribution of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and various reactivity descriptors.
Although specific scholarly articles detailing quantum chemical calculations for this compound are not readily found, a significant amount of computed data is available through public chemical databases. These data provide a foundational understanding of the molecule's characteristics.
Computed Molecular Properties:
Below is a table summarizing some of the key computed properties for this compound, which are derived from computational models. nih.gov
| Property | Value |
| Molecular Formula | C₁₁H₈O₆ |
| Molecular Weight | 236.18 g/mol |
| Exact Mass | 236.03208797 Da |
| XLogP3-AA (Lipophilicity) | 0.8 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 104 Ų |
| Heavy Atom Count | 17 |
| Complexity | 376 |
This data is computationally generated and provides a theoretical baseline for the molecule's physical and chemical properties.
The values for hydrogen bond donors and acceptors suggest the molecule's potential to participate in hydrogen bonding, a key interaction in many biological and chemical systems. The XLogP3-AA value indicates a relatively low lipophilicity, suggesting some degree of water solubility. The topological polar surface area is another indicator of the molecule's polarity and potential for membrane permeability.
Further quantum chemical calculations, such as Density Functional Theory (DFT), could provide deeper insights into:
Electron Density Distribution: To identify electrophilic and nucleophilic sites.
HOMO-LUMO Energy Gap: To assess the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Electrostatic Potential Maps: To visualize the charge distribution and predict sites for intermolecular interactions.
Reactivity Descriptors: Such as chemical hardness, softness, and electronegativity, which can quantify the molecule's reactivity.
Molecular Docking and Dynamics Simulations of this compound with Biomolecular Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the interaction of a small molecule with a biological target, such as a protein or nucleic acid. These methods are crucial in drug discovery and molecular biology to understand binding affinities, modes of interaction, and the dynamic behavior of the resulting complex.
Currently, there are no specific molecular docking or MD simulation studies published in the scientific literature for this compound. Such studies would require a specific biomolecular target to be identified.
Hypothetical Application of Molecular Docking and Dynamics:
Should a potential biological target for this compound be identified, the following computational workflow could be employed:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized, and the 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Molecular Docking: Docking software would be used to predict the preferred binding orientation of the compound within the active site of the target. This would generate a binding score, indicating the predicted affinity.
Analysis of Interactions: The resulting docked pose would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods can be used to predict various spectroscopic parameters, which can aid in the identification and characterization of a molecule. These predictions are often compared with experimental data to confirm the molecular structure.
There is a lack of published studies focusing on the predicted or experimental spectroscopic parameters (such as NMR, IR, and UV-Vis) and detailed conformational analysis for this compound.
Computational Approaches for Spectroscopic Prediction and Conformational Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, often based on DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions can be valuable for interpreting experimental NMR spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the peaks in an IR spectrum. This can help in identifying the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum.
Conformational Analysis: This involves identifying the stable low-energy conformations of a molecule. By systematically rotating the rotatable bonds and calculating the energy of each conformation, a potential energy surface can be generated, revealing the most probable shapes of the molecule.
Cheminformatics Analysis and Chemical Space Exploration for this compound Analogs
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Chemical space exploration aims to investigate the diversity of molecules that can be generated around a core scaffold, such as that of this compound.
Specific cheminformatics analyses or chemical space explorations for analogs of this compound have not been reported in the available literature.
Potential Cheminformatics and Chemical Space Exploration Studies:
Similarity Searching: Using the structure of this compound as a query, chemical databases could be searched to identify structurally similar compounds with known biological activities or properties.
Library Design: A virtual library of analogs could be generated by systematically modifying the functional groups of the parent molecule. This library could then be screened in silico for desired properties.
Quantitative Structure-Activity Relationship (QSAR): If a set of analogs with measured biological activity were available, a QSAR model could be developed to correlate the chemical structures with their activities. This model could then be used to predict the activity of new, untested analogs.
Pharmacophore Modeling: Based on the structure of this compound, a pharmacophore model could be developed. This model would define the essential 3D arrangement of chemical features required for a specific biological activity and could be used to screen for other compounds with similar features.
Analytical Methodologies for Quantification and Detection of 2 Carboxy 2 Hydroxy 8 Carboxychromene in Research Samples
Development and Validation of LC-MS/MS Methods for Trace Analysis in Biological and Environmental Research Samples
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the premier technique for quantifying trace levels of organic molecules like 2-Carboxy-2-hydroxy-8-carboxychromene in complex matrices due to its high sensitivity and selectivity. Although no specific methods for this compound are available, a typical development process would involve the following.
Method Development Principles:
Chromatographic Separation: Given the polar nature of the two carboxylic acid groups and the hydroxyl group, reversed-phase chromatography would be the most probable approach. An acidic mobile phase (e.g., water with 0.1% formic acid) would be used to suppress the ionization of the carboxyl groups, leading to better retention on a C18 column. A gradient elution with an organic solvent like acetonitrile (B52724) or methanol (B129727) would then be optimized to achieve a sharp peak shape and adequate separation from matrix interferences.
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative mode would be the ideal ionization technique, as the carboxylic acid groups readily deprotonate to form [M-H]⁻ or [M-2H]²⁻ ions. For trace analysis, Multiple Reaction Monitoring (MRM) would be employed. This involves selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring for specific product ions in the third quadrupole. This process ensures extremely high selectivity.
Validation Parameters: A validation protocol would assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), matrix effects, and stability, following established regulatory guidelines.
Table 9.1.1: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Expected Approach / Value |
|---|---|
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | To Be Determined (Calculated m/z: 235.02) |
| Product Ions (MRM) | To Be Determined Experimentally |
| Collision Energy | To Be Optimized |
| Performance | |
| Limit of Detection | Not Available in Literature |
GC-MS and GC-FID Applications for Volatile Derivatives of this compound
Gas Chromatography (GC) is generally unsuitable for the direct analysis of polar, non-volatile compounds like dicarboxylic acids. The high polarity and low volatility of this compound would prevent it from eluting from a GC column. Therefore, a chemical derivatization step is mandatory to convert the polar functional groups (-COOH, -OH) into volatile, thermally stable analogues.
Derivatization Strategies:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to replace the acidic protons on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
Esterification/Methylation: Reagents such as diazomethane (B1218177) or methanol in the presence of an acid catalyst would convert the carboxylic acid groups into their corresponding methyl esters.
Once derivatized, the compound could be analyzed by GC-Mass Spectrometry (GC-MS) for identification and quantification or by GC with Flame Ionization Detection (GC-FID) for quantification if sensitivity requirements are lower. No specific GC methods have been published for this compound.
Table 9.2.1: Potential GC-MS Derivatization and Analysis Scheme
| Parameter | Expected Approach / Value |
|---|---|
| Derivatization | |
| Reagent | BSTFA with 1% TMCS, or Diazomethane |
| Reaction | Convert -COOH and -OH to TMS-esters/ethers |
| Gas Chromatography | |
| Column | Non-polar (e.g., DB-5ms) or mid-polar column |
| Injection Mode | Split/Splitless |
| Temperature Program | To Be Optimized Experimentally |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
Microfluidic and Miniaturized Platforms for High-Throughput Analysis
Microfluidic devices, or "lab-on-a-chip" systems, offer the potential for high-throughput analysis, reduced sample and reagent consumption, and faster analysis times. While no microfluidic platforms have been specifically developed for this compound, such a system would likely integrate sample preparation, separation, and detection into a single miniaturized device.
A potential application could involve an integrated chip that performs an automated derivatization reaction followed by a rapid electrophoretic separation and detection via laser-induced fluorescence or electrochemical methods. This would be highly beneficial in research settings requiring the rapid screening of a large number of samples, but the development remains a theoretical application for this compound.
Advanced Biosensor and Immunoassay Development for Research Applications
Biosensors and immunoassays represent highly specific and sensitive detection methods that rely on biological recognition elements. The development of such a tool for this compound has not been reported in the literature.
Immunoassay Development: This would involve synthesizing the molecule (or a derivative) and conjugating it to a carrier protein to produce antibodies. These antibodies could then be used in an enzyme-linked immunosorbent assay (ELISA) format for high-throughput quantification in biological fluids.
Biosensor Development: An enzyme-based biosensor is a potential avenue if a specific enzyme that interacts with this compound exists or could be engineered. The enzymatic reaction would produce a detectable signal (e.g., electrochemical, optical). Alternatively, an aptamer-based sensor using short, single-stranded DNA or RNA sequences that bind specifically to the target molecule could be developed. These advanced platforms remain speculative for this particular compound pending further research into its biological interactions.
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₁H₈O₆ |
| Acetonitrile | C₂H₃N |
| Diazomethane | CH₂N₂ |
| Formic Acid | CH₂O₂ |
| Methanol | CH₄O |
Research Applications of 2 Carboxy 2 Hydroxy 8 Carboxychromene As a Chemical Probe or Scaffold
Utilization of 2-Carboxy-2-hydroxy-8-carboxychromene in the Design and Synthesis of Molecular Probes for Biological Systems
The chromene skeleton is a foundational element in the design of fluorescent molecular probes due to its distinctive photophysical and chemical properties. researchgate.net These probes are instrumental in sensing and bioimaging, allowing for the detection and visualization of various biological analytes. aip.orgresearchgate.net The synthesis of chromene-based probes often involves leveraging the reactivity of the chromene ring to create molecules that exhibit changes in their fluorescent properties upon interaction with a target molecule or ion. aip.org
One notable application of the chromene scaffold is in the development of "thiol-chromene" click reactions, which enable the selective and rapid identification of thiols. researchgate.net This chemistry is crucial for creating probes that can monitor thiol levels in biological systems, which is important for understanding cellular redox states and disease processes. Furthermore, chromene-based fluorescent probes have been designed to detect a range of other biologically significant analytes, including amino acids, hydrogen peroxide, and nitroreductase. researchgate.net
The general strategy for designing these probes often involves incorporating both a fluorophore and a reaction site into the chromene-based skeleton. researchgate.net For instance, a chromene motif can be linked to a near-infrared (NIR) fluorophore through a spacer that is cleaved upon reaction with a specific analyte, leading to a detectable change in fluorescence. researchgate.net This modular design allows for the tuning of the probe's properties to suit specific biological applications.
Table 1: Examples of Analytes Detected by Chromene-Based Fluorescent Probes
| Analyte | Probe Design Principle | Application |
| Thiols | Thiol-chromene click reaction | Monitoring cellular redox status |
| Cyanide | Colorimetric change based on chromene-azo dye interaction | Detection of toxic anions |
| Hydrogen Sulfide | Fluorescence enhancement upon reaction | Selective identification in biological systems |
| Gold (Au³⁺) | Reversible fluorescence quenching | Sensing of metal ions |
This table is illustrative of the applications of the general chromene scaffold in molecular probe design, as specific examples for this compound were not found.
This compound as a Scaffold for Novel Compound Libraries for Academic Screening
The chromene scaffold is highly valued in medicinal chemistry and drug discovery for the creation of novel compound libraries for academic and industrial screening. nih.govmdpi.com The structural features of chromenes, including their relative ease of synthesis and the ability to introduce a wide variety of functional groups, make them ideal candidates for generating structurally diverse libraries. nih.gov These libraries are then used in high-throughput screening (HTS) to identify "hit" compounds with potential therapeutic activity. thermofisher.commedchemexpress.com
Chromene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov This has spurred the synthesis of numerous chromene-based compound libraries aimed at discovering new therapeutic agents. For example, libraries of 4-aryl-4H-chromene derivatives have been synthesized and screened for their anticancer activity, leading to the identification of compounds that inhibit key cellular targets like Src kinases. nih.gov
The synthesis of these libraries often employs multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov This efficiency is a significant advantage in generating the large numbers of compounds required for effective screening campaigns. The chromenopyridine scaffold, a fusion of chromene and pyridine (B92270) rings, is another example of a "privileged structure" used to construct compound libraries with enhanced structural diversity and physicochemical properties, leading to potent and safe bioactive compounds. mdpi.com
Table 2: Therapeutic Targets of Chromene-Based Compound Libraries
| Therapeutic Area | Specific Target/Pathway | Example Scaffold |
| Oncology | Src kinases, Microtubule depolarization, Apoptosis induction | 4-Aryl-4H-chromene, 1H-Benzo[f]chromene |
| Infectious Diseases | Not specified in provided results | Chromene derivatives |
| Inflammation | Not specified in provided results | Chromene derivatives |
This table highlights the use of the general chromene scaffold in compound library development for drug discovery, as specific examples for this compound were not identified.
Investigation of this compound in Chemical Ecology or Phytochemistry (Non-Agricultural Pest Control)
Coumarins, which share the benzopyran-2-one core with chromenes, are widely distributed in the plant kingdom and exhibit a range of biological activities. encyclopedia.pub They can act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack, or as antifeedants, deterring insects and other herbivores. encyclopedia.pub For instance, furanocoumarins, a class of coumarins, are known for their phototoxicity, which provides a defense mechanism against a variety of organisms. encyclopedia.pub
The study of such naturally occurring compounds is a key aspect of chemical ecology, which seeks to understand the chemical interactions between organisms. cornell.edu The volatile organic compounds (VOCs) released by plants, which can include chromene derivatives, can act as signals to attract pollinators or to repel herbivores. cornell.edu Investigating the natural occurrence and ecological roles of compounds like this compound could therefore provide valuable insights into plant-insect and plant-microbe interactions.
Table 3: Ecological Roles of Coumarins and Related Compounds in Plants
| Compound Class | Ecological Role | Mechanism of Action |
| Furanocoumarins | Plant defense | Phototoxicity, Nematicidal properties |
| Pyranocoumarins | Plant defense | Antifungal, Phytotoxic, Antifeedant effects |
| Dihydrofuranocoumarins | Plant defense | Inhibitory effect on fungal spore germination |
| Simple Coumarins | Stress response, Signaling | Regulation of plant defense responses |
This table provides an overview of the roles of structurally related coumarins in chemical ecology and phytochemistry, as specific information for this compound was not available.
Future Directions and Emerging Research Avenues for 2 Carboxy 2 Hydroxy 8 Carboxychromene Studies
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Pathway Elucidation
A significant hurdle in the study of 2-Carboxy-2-hydroxy-8-carboxychromene is the lack of a clearly defined biosynthetic pathway. Modern "omics" technologies offer a powerful toolkit to address this gap. A systems-level approach, integrating various omics data, can provide a holistic view of the metabolic networks that produce and are influenced by this compound.
Metabolomics: Untargeted metabolomics can be employed to identify novel intermediates and byproducts in biological systems that may produce this compound. By comparing the metabolic profiles of producing and non-producing organisms or cells under different conditions, researchers can pinpoint metabolic shifts associated with its synthesis. This approach can help in identifying enzymatic bottlenecks and potential precursor molecules.
Proteomics: In parallel, proteomics studies can identify the enzymes involved in the biosynthetic pathway. By correlating protein expression levels with the production of this compound, candidate enzymes can be identified. Techniques such as activity-based protein profiling could then be used to confirm the function of these candidate proteins.
The integration of metabolomic and proteomic data will be crucial for constructing a comprehensive and validated biosynthetic pathway for this compound.
Synthetic Biology and Metabolic Engineering Approaches for Production and Diversification
Once the biosynthetic pathway is elucidated, synthetic biology and metabolic engineering offer the potential to harness and optimize the production of this compound. These approaches could also be used to generate novel derivatives of the compound with potentially enhanced or new functionalities.
Heterologous Production: The genes encoding the biosynthetic pathway for this compound could be introduced into a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This would enable controlled and scalable production of the compound, facilitating further research and potential commercialization.
Pathway Optimization: Metabolic engineering strategies can be applied to improve the yield, titer, and productivity of this compound in a heterologous host. nih.gov This could involve overexpression of rate-limiting enzymes, elimination of competing metabolic pathways, and optimization of cofactor availability. nih.gov
Enzyme Engineering: The enzymes of the biosynthetic pathway could be engineered to alter their substrate specificity or catalytic activity. This could lead to the production of novel analogs of this compound with potentially improved properties for various applications.
The application of these strategies could transform the study of this compound from a purely academic pursuit to a platform for the development of novel bio-based chemicals.
Exploration of Unconventional Sources and Biosynthetic Capacities
The known sources of this compound are limited. A systematic exploration of unconventional sources could reveal novel organisms with unique biosynthetic capacities for this and related molecules.
Genomic Mining: With the vast amount of available genomic and metagenomic data, computational approaches can be used to search for gene clusters that resemble the putative biosynthetic pathway of this compound. This could lead to the discovery of novel producing organisms from diverse environments.
Extremophiles and Symbionts: Organisms from extreme environments (extremophiles) or those living in symbiotic relationships often possess unique metabolic capabilities. Screening these organisms for the production of this compound could be a fruitful avenue of research.
The discovery of new natural sources would not only provide a deeper understanding of the ecological role of this compound but could also offer new enzymes and pathways for metabolic engineering efforts.
Interdisciplinary Research Gaps and Opportunities in this compound Science
The advancement of knowledge about this compound will require a concerted effort from researchers across multiple disciplines. Bridging the existing research gaps will open up new opportunities for discovery and application.
| Discipline | Research Gaps | Opportunities |
| Biochemistry | Unknown enzymatic mechanisms and kinetics of the biosynthetic pathway. | Characterization of novel enzymes with potential for biocatalysis. |
| Molecular Biology | Lack of identified genes and regulatory elements controlling biosynthesis. | Development of genetic tools for pathway engineering and production optimization. |
| Chemical Engineering | No established methods for large-scale production and purification. | Design of efficient bioreactor processes and downstream processing strategies. |
| Computational Biology | Limited understanding of the evolutionary origins and distribution of the biosynthetic pathway. | In silico modeling of metabolic pathways to guide engineering efforts. |
| Pharmacology | The biological activities and potential therapeutic applications are unexplored. | Screening for bioactivities, such as antimicrobial or anticancer properties. |
Addressing these interdisciplinary research gaps through collaborative projects will be essential to fully realize the scientific and industrial potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
